3-Bromo-2,6-difluorobenzoic acid

Overview

Description

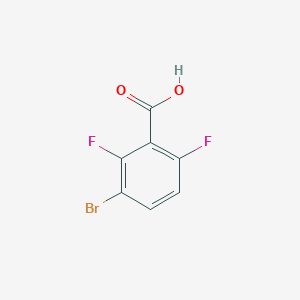

3-Bromo-2,6-difluorobenzoic acid is an organic compound with the molecular formula C₇H₃BrF₂O₂. It is characterized by the presence of bromine and fluorine atoms attached to a benzoic acid core. This compound is widely used in various chemical processes and serves as a building block for the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2,6-difluorobenzoic acid typically involves the bromination and fluorination of benzoic acid derivatives. One common method involves the reaction of 2,6-difluorobenzoic acid with bromine in the presence of a suitable catalyst . Another approach is the Suzuki–Miyaura coupling reaction, which uses boronic acids and palladium catalysts to achieve the desired substitution .

Industrial Production Methods

Industrial production of this compound often employs large-scale bromination and fluorination processes. These methods are optimized for high yield and purity, ensuring the compound meets the stringent requirements for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,6-difluorobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: Commonly involves the replacement of the bromine or fluorine atoms with other functional groups.

Oxidation and Reduction: These reactions can modify the benzoic acid core, leading to the formation of different derivatives.

Common Reagents and Conditions

Substitution: Reagents such as n-butyllithium and diisopropylamine are used in tetrahydrofuran and hexane solvents.

Oxidation: Strong oxidizing agents like potassium permanganate are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted benzoic acids and their derivatives, which can be further utilized in organic synthesis .

Scientific Research Applications

Pharmaceutical Applications

3-Bromo-2,6-difluorobenzoic acid is utilized in the synthesis of various pharmaceutical compounds. It serves as an intermediate in the production of drugs that target specific biological pathways.

The compound is also significant in agrochemistry as it is a precursor for synthesizing various agrochemicals. Its derivatives have been studied for their effectiveness as insecticides and herbicides.

Case Study: Insecticide Efficacy

Research has shown that 2,6-difluorosubstituted benzoylureas derived from this compound demonstrate high efficacy against specific insect species. For instance, diflubenzuron has been widely used to control pests in cotton and other crops .

Analytical Chemistry

In analytical chemistry, this compound is used as a standard reference compound for the detection of related substances in biological samples.

Case Study: Biomonitoring Method

A study developed a gas chromatography-mass spectrometry (GC-MS) method to detect 2,6-difluorobenzoic acid in urine samples from individuals exposed to diflubenzuron during agricultural applications. This method allows for sensitive detection and quantification of exposure levels, aiding occupational health assessments .

| Parameter | Value |

|---|---|

| Mean Concentration (μg/l) | 42.1 ± 47.2 |

| Range (μg/l) | 0.786–151 |

| Median (μg/l) | 12.8 |

This analytical approach highlights the importance of monitoring exposure to agrochemicals and their metabolites in occupational settings.

Mechanism of Action

The mechanism of action of 3-Bromo-2,6-difluorobenzoic acid involves its interaction with various molecular targets. It is believed to function as a competitive inhibitor of enzymes like cytochrome P450, which are involved in the metabolism of organic compounds . The compound’s bromine and fluorine atoms play a crucial role in its inhibitory activity, affecting the enzyme’s active site and altering its function .

Comparison with Similar Compounds

Similar Compounds

4-Bromo-2,6-difluorobenzoic acid: Similar in structure but differs in the position of the bromine atom.

2,6-Difluorobenzoic acid: Lacks the bromine atom, making it less reactive in certain chemical processes.

4-Bromo-2,3-difluorobenzoic acid: Another derivative with different substitution patterns.

Uniqueness

3-Bromo-2,6-difluorobenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and industrial applications .

Biological Activity

3-Bromo-2,6-difluorobenzoic acid (C₇H₃BrF₂O₂) is an organic compound characterized by the presence of bromine and fluorine substituents on a benzoic acid core. Its unique structure has garnered interest in various fields, including medicinal chemistry and environmental science. This article presents an overview of the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

- Molecular Formula : C₇H₃BrF₂O₂

- Molecular Weight : 237.00 g/mol

- CAS Number : 28314-81-0

This compound primarily acts as a competitive inhibitor for enzymes involved in the metabolism of organic compounds, particularly cytochrome P450 enzymes. This inhibition can alter metabolic pathways that are crucial for drug metabolism and detoxification processes in the body .

Target Enzymes

- Cytochrome P450 : A family of enzymes critical for drug metabolism.

Biochemical Pathways

The compound's inhibitory effects on cytochrome P450 can lead to:

- Altered metabolism of drugs and steroids.

- Potential accumulation of substrates that would typically be metabolized by these enzymes.

Pharmacokinetics

This compound exhibits favorable solubility characteristics in organic solvents, suggesting good bioavailability. However, its low water solubility may limit its distribution and elimination in biological systems .

Biological Activity

The biological activity of this compound has been explored in various studies:

In Vitro Studies

Research indicates that this compound can affect cellular processes through its interaction with metabolic enzymes. For instance:

- It has been shown to inhibit specific cytochrome P450 isoforms, leading to altered metabolic rates of certain drugs .

Case Studies

- Occupational Exposure : A study monitoring workers exposed to diflubenzuron found elevated levels of 2,6-difluorobenzoic acid in urine samples. The mean concentration was reported at 42.1 μg/L with a range of 0.786–151 μg/L .

- Pharmacological Research : Investigations into the potential use of this compound as a pharmaceutical intermediate have highlighted its role in synthesizing biologically active compounds .

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 4-Bromo-2,6-difluorobenzoic acid | Bromine at position 4 | Similar enzyme inhibition profile |

| 2,6-Difluorobenzoic acid | Lacks bromine; only difluoro substitution | Lower reactivity compared to bromo derivatives |

| 4-Bromo-2,3-difluorobenzoic acid | Different substitution pattern | Varies in enzyme interaction |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-bromo-2,6-difluorobenzoic acid, and how can reaction yields be optimized?

- Methodology : The compound is typically synthesized via halogenation of a difluorobenzoic acid precursor. For example, bromination using Br₂ in the presence of a Lewis acid (e.g., FeBr₃) under controlled temperature (0–25°C) can introduce the bromo group. Carboxylation or hydrolysis of intermediates (e.g., nitriles or esters) may follow. demonstrates a related approach for methyl ester synthesis using thionyl chloride in methanol (reflux, 42.2 mmol scale), achieving 32–47% yields . Optimization involves adjusting stoichiometry, solvent polarity, and reaction time.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- ¹⁹F/¹H NMR : To confirm fluorine and bromine substitution patterns (e.g., coupling constants and splitting).

- IR Spectroscopy : Identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and C-Br/F vibrations.

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 251.1 for methyl ester derivatives, as in ) .

- XRD : For crystallographic confirmation of regiochemistry (if single crystals are obtainable).

Q. What are common intermediates in the synthesis of derivatives like esters or amides?

- Methodology : Methyl esters are frequently prepared via esterification with thionyl chloride or trimethylsilyldiazomethane ( ). Boronic acid derivatives (e.g., 4-bromo-2-fluorophenylboronic acid in ) serve as intermediates for Suzuki-Miyaura cross-coupling reactions .

Advanced Research Questions

Q. How do steric and electronic effects of bromo and difluoro substituents influence regioselectivity in cross-coupling reactions?

- Methodology : The electron-withdrawing fluorine atoms meta to the bromine group direct electrophilic substitution. Computational modeling (DFT) can predict reactive sites, while experimental validation uses Pd-catalyzed coupling (e.g., with arylboronic acids). For example, highlights boronic acid intermediates for regioselective functionalization . Reaction monitoring via HPLC or in-situ NMR helps track regiochemical outcomes.

Q. How can researchers resolve discrepancies in reported reaction yields for derivatives like 3-bromo-2,6-difluorobenzaldehyde?

- Methodology : Systematic analysis of variables:

- Catalyst loading : Pd(PPh₃)₄ vs. Pd(OAc)₂.

- Solvent effects : Polar aprotic solvents (DMF, THF) may improve solubility.

- Temperature : Lower temps (e.g., 60°C) reduce side reactions ( used reflux for esterification) .

- Purification : Column chromatography with gradient elution (hexane/EtOAc) or recrystallization.

Q. What strategies mitigate thermal decomposition during high-temperature reactions involving this compound?

- Methodology :

- Protective groups : Use tert-butyl esters (stable at high temps, as in ) .

- Alternative reagents : Replace thionyl chloride with DCC/DMAP for milder esterification.

- Process control : Reaction calorimetry (e.g., RC1e in ) monitors exothermicity to prevent runaway reactions .

Q. Data Contradictions and Validation

Q. How to address conflicting reports on the biological activity of structurally similar compounds (e.g., 2-amino-4-bromo-3,5-difluorobenzoic acid)?

- Methodology :

- Dose-response assays : Test varying concentrations (µM–mM) to establish EC₅₀/IC₅₀.

- Structural analogs : Compare with derivatives in (e.g., ethyl 2-amino-4-bromo-3,5-difluorobenzoate) to isolate functional group contributions .

- Computational docking : Predict binding affinities to enzymes (e.g., dopamine receptors) using AutoDock Vina.

Q. Why do synthetic routes for brominated difluorobenzoic acids vary in regiochemical outcomes across studies?

- Methodology :

- Directing group analysis : Fluorine’s ortho/para-directing vs. bromine’s meta-directing effects.

- Isotopic labeling : Use ¹³C-labeled precursors to track substitution pathways.

- Kinetic vs. thermodynamic control : Vary reaction time/temperature (e.g., ’s 0°C vs. room temp conditions) .

Q. Experimental Design

Q. How to design a scalable synthesis protocol for this compound while minimizing waste?

- Methodology :

- Flow chemistry : Continuous processing reduces batch variability (e.g., ’s 100 mL scale) .

- Green solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME).

- Catalyst recycling : Immobilized Pd nanoparticles on SiO₂ (reusable for 5 cycles).

Q. What in-situ monitoring techniques are suitable for tracking intermediate formation during synthesis?

Properties

IUPAC Name |

3-bromo-2,6-difluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF2O2/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEBVJSPIUIPJKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)C(=O)O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60560918 | |

| Record name | 3-Bromo-2,6-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60560918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28314-81-0 | |

| Record name | 3-Bromo-2,6-difluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28314-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2,6-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60560918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-2,6-difluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.